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Compound of Interest

Compound Name: AK-2292

Cat. No.: B14089011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the initial studies and

publications concerning AK-2292, a novel and selective small-molecule degrader of Signal

Transducer and Activator of Transcription 5 (STAT5). The information presented herein is

intended to serve as a detailed resource for researchers and professionals involved in drug

discovery and development, particularly in the fields of oncology and targeted protein

degradation.

Core Compound Profile
AK-2292 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to

induce the degradation of both STAT5A and STAT5B isoforms.[1][2][3][4] It has demonstrated

significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and chronic

myeloid leukemia (CML).[1][4][5][6] The compound operates by linking the STAT5 protein to the

E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the

proteasome. This targeted degradation approach offers high selectivity and has shown to be

effective in cell lines and in vivo models with elevated levels of phosphorylated STAT5.[5]

Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative data from initial studies on AK-2292,

highlighting its potency and efficacy in various experimental settings.
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Table 1: In Vitro Degradation and Potency of AK-2292

Parameter Value Cell Line(s) Notes

DC50 0.10 µM Not Specified

Concentration for 50%

degradation of STAT5.

[1]

IC50 0.36 µM SKNO1

Concentration for 50%

inhibition of cell

growth after 4 days.[1]

[6]

0.35 µM MV4;11

Concentration for 50%

inhibition of cell

growth after 4 days.[1]

[6]

0.18 µM Kasumi-3

Concentration for 50%

inhibition of cell

growth after 4 days.[1]

[6]

STAT5 Degradation >75% at 0.2 µM SKNO1

Reduction in STAT5A,

STAT5B, and

pSTAT5Y694 levels

after 18 hours.[1][6]

>95% at 1 µM SKNO1

Reduction in STAT5A,

STAT5B, and

pSTAT5Y694 levels

after 18 hours.[1][6]

STAT5 Depletion >95%
MV4;11 xenograft

tissues

Rapid depletion of

STAT5 and

pSTAT5Y694 proteins

after a single 150

mg/kg intraperitoneal

dose.[1][6]
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Table 2: In Vivo Efficacy of AK-2292 in a Mouse Xenograft Model

Animal Model Dosing Regimen
Tumor Growth
Inhibition

Observations

MV4;11 Xenograft

50 mg/kg; i.p. once

daily, 5 days/week for

3 weeks

50%
Dose-dependent

inhibition.[1]

100 mg/kg; i.p. once

daily, 5 days/week for

3 weeks

60%

No reported animal

weight loss or other

signs of toxicity.[1]

200 mg/kg; i.p. once

daily, 5 days/week for

3 weeks

80%

Table 3: Pharmacokinetic Properties of AK-2292

Parameter Value Route of Administration

Plasma Half-life (t1/2) 1.9 hours Intraperitoneal (i.p.)

Clearance (CL) 0.77 L/h/kg Intraperitoneal (i.p.)

Volume of Distribution (Vz) 2.1 L/kg Intraperitoneal (i.p.)

Signaling Pathway and Mechanism of Action
AK-2292 functions as a PROTAC, a bifunctional molecule that simultaneously binds to the

target protein (STAT5) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of

STAT5, marking it for degradation by the 26S proteasome. This mechanism of action effectively

depletes the cellular levels of STAT5, thereby inhibiting its downstream signaling pathways that

are crucial for the proliferation and survival of certain cancer cells.
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Caption: Mechanism of action of AK-2292 as a STAT5 PROTAC degrader.

Experimental Protocols
Detailed methodologies for the key experiments cited in the initial publications are provided

below.

In Vitro Cell Growth Inhibition Assay
Cell Lines: SKNO1, MV4;11, and Kasumi-3 acute myeloid leukemia cells.[1][6]

Compound Concentrations: A range of concentrations from 0.0015 µM to 15 µM.[1][6]

Incubation Time: 4 days.[1][6]

Methodology: The specific method for assessing cell viability (e.g., MTT, CellTiter-Glo) is not

detailed in the provided information but is a standard procedure. The assay measures the

number of viable cells after treatment with AK-2292 to determine the IC50 values.

Western Blot Analysis for Protein Degradation
Cell Lines: SKNO1 and MV4;11 cells.[1][6]

Compound Concentrations: 0.008 µM to 5 µM.[1][6]
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Incubation Times: 6 hours for MV4;11 cells and 18 hours for SKNO1 cells.[1][6]

Methodology: Cells are treated with the specified concentrations of AK-2292 for the

indicated times. Following treatment, cell lysates are prepared, and proteins are separated

by SDS-PAGE. The levels of STAT5A, STAT5B, phosphorylated STAT5 (pSTAT5Y694), and

other STAT proteins (STAT1, STAT2, STAT3, STAT4, and STAT6) are assessed by

immunoblotting with specific antibodies.[1]
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Caption: General workflow for Western blot analysis of AK-2292-induced protein degradation.
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In Vivo Xenograft Model Study
Animal Model: Severe combined immunodeficient (SCID) mice bearing MV4;11 tumors.[6]

Compound Administration: Intraperitoneal (i.p.) injection.[6]

Dosing Schedule: 50, 100, or 200 mg/kg administered once a day, 5 days a week for 3

weeks.[1][6]

Methodology: Tumor growth is monitored throughout the treatment period. At the end of the

study, tumor growth inhibition is calculated. For protein degradation analysis in vivo, a single

dose of 150 mg/kg is administered, and tumor tissues are collected to assess the levels of

STAT5 and pSTAT5Y694 proteins.[1][6] Animal weight and overall health are monitored for

signs of toxicity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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